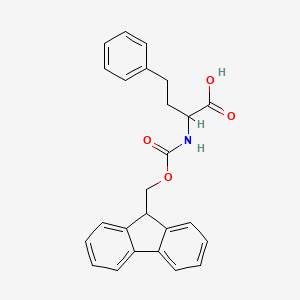

Fmoc-DL-homophenylalanine

Beschreibung

BenchChem offers high-quality Fmoc-DL-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-DL-homophenylalanine chemical structure and properties

Advanced Guide for Peptidomimetic Design and Solid-Phase Synthesis

Part 1: Executive Summary

Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) represents a critical scaffold in modern medicinal chemistry, serving as a bridge between natural amino acid fidelity and synthetic metabolic stability. As the fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of homophenylalanine, this compound allows for the modular introduction of a phenylethyl side chain—one methylene unit longer than native phenylalanine—into peptide backbones.

For drug development professionals, the utility of Fmoc-DL-homophenylalanine lies in its ability to perturb the conformational space of bioactive peptides. The additional methylene group introduces rotational freedom and steric bulk, often enhancing proteolytic resistance and selectivity for deep hydrophobic pockets in enzymes such as Angiotensin-Converting Enzyme (ACE) and various viral proteases. This guide details the physicochemical properties, synthetic protocols, and strategic applications of this non-proteinogenic amino acid.[1][2]

Part 2: Chemical Profile & Structure[3]

The structural distinctiveness of homophenylalanine stems from the elongation of the side chain. While phenylalanine possesses a benzyl side chain, homophenylalanine features a phenylethyl group. The "DL" designation indicates a racemic mixture, making this reagent particularly cost-effective for initial library screening where stereochemical definition is secondary to pharmacophore discovery.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-homophenylalanine |

| Molecular Formula | |

| Molecular Weight | 401.45 g/mol |

| CAS Number | 1012-05-1 (Free Acid base); Note: 132684-59-4 refers to the L-isomer |

| Appearance | White to off-white powder |

| Melting Point | 141 – 145 °C (L-isomer ref); Racemate range may vary |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Slightly soluble in DCM |

| Purity Standard |

Structural Visualization

The following diagram illustrates the chemical topology, highlighting the Fmoc protecting group, the extended "homo" linker, and the reactive carboxylic acid moiety.

Figure 1: Structural decomposition of Fmoc-DL-homophenylalanine showing functional domains.

Part 3: Structural Mechanics in Drug Design

The "Homo" Effect: Flexibility vs. Rigidity

The insertion of a methylene (

-

Mechanism: This extension allows the phenyl ring to access hydrophobic sub-pockets within a receptor that are sterically inaccessible to native phenylalanine.

-

Impact: In protease inhibitors, this often results in tighter binding constants (

) due to optimized Van der Waals contacts.

Stereochemistry: The DL Advantage

While final drug candidates usually require enantiopure (L or D) forms, the DL-racemate is invaluable in early-stage Fragment-Based Drug Discovery (FBDD) .

-

Screening Efficiency: Using the racemate allows researchers to simultaneously probe the spatial tolerance of a binding pocket for both stereochemical orientations.

-

Cost Efficiency: Synthesis of the racemate is generally less expensive, reducing the overhead for high-throughput peptide library generation.

Part 4: Experimental Protocol (Solid-Phase Peptide Synthesis)

Incorporating Fmoc-DL-homophenylalanine into a peptide sequence follows standard Fmoc SPPS chemistry, but specific attention must be paid to its solubility and steric properties.

Reagents Required[3]

-

Resin: Wang resin (for acid C-terminus) or Rink Amide resin (for amide C-terminus).

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.[4]

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade.

Step-by-Step Synthesis Cycle

-

Resin Swelling:

-

Swell resin in DCM for 30 minutes, then wash 3x with DMF.

-

-

Fmoc Deprotection (Resin):

-

Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Validation: Perform Kaiser Test (Ninhydrin).[3] A blue bead indicates free amines (positive).

-

-

Activation of Fmoc-DL-hPhe-OH:

-

Dissolve 3.0 equivalents of Fmoc-DL-hPhe-OH in DMF.

-

Add 3.0 equivalents of HBTU and 6.0 equivalents of DIEA.

-

Note: Pre-activate for 2-3 minutes to form the active ester.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Shake/agitate at room temperature for 45–60 minutes.

-

Causality: The extended side chain does not significantly hinder coupling, but standard times are recommended to ensure reaction completion for both enantiomers.

-

-

Wash & Validation:

SPPS Workflow Diagram

Figure 2: Standard SPPS cycle for incorporating Fmoc-DL-homophenylalanine.

Part 5: Applications in Drug Discovery[2]

1. ACE Inhibitor Synthesis

Homophenylalanine is a direct precursor in the synthesis of Enalapril and Ramipril. The homophenylalanine moiety mimics the transition state of substrate hydrolysis by Angiotensin-Converting Enzyme (ACE).

-

Mechanism: The phenylethyl group occupies the

hydrophobic subsite of ACE more effectively than phenylalanine, increasing potency.

2. Antiviral Therapeutics

Recent studies have highlighted the utility of homophenylalanine derivatives in inhibiting viral replication, specifically in coronaviruses (SARS-CoV) and RSV.[5]

-

Target: Ester linkages in phospholipid membranes and viral protease active sites.

-

Data Point: Fmoc-L-homophenylalanine has shown efficacy in reducing intracellular

levels, a pathway critical for viral entry and replication [6].[5]

3. Peptidomimetics & Stability

Replacing Phenylalanine (Phe) with Homophenylalanine (hPhe) in bioactive peptides increases resistance to chymotrypsin-like proteases. The non-natural backbone spacing disrupts the "lock-and-key" recognition required for enzymatic cleavage, thereby extending the plasma half-life of the therapeutic peptide.

Part 6: Quality Control & Handling

-

Storage: Store at

to -

Handling: Wear standard PPE (gloves, goggles). The compound is an irritant (H315, H319, H335).

-

Analysis:

-

HPLC: C18 column, Acetonitrile/Water gradient with 0.1% TFA.

-

Mass Spec: ESI-MS should show peak at

or

-

References

-

Sigma-Aldrich. DL-Homophenylalanine Product Specification & CAS Data. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102530: DL-Homophenylalanine. Retrieved from .

-

Chem-Impex International. Fmoc-L-homophenylalanine: Properties and Applications in Peptide Synthesis. Retrieved from .

-

Biosynth. Fmoc-L-homophenylalanine: Antiviral Properties and Chemical Structure. Retrieved from .

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis: Protocols and Resin Selection. Retrieved from .

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020.[1][2][6][4][7][8] Retrieved from .

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biosynth.com [biosynth.com]

- 6. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Technical Monograph: Fmoc-DL-2-Amino-4-Phenylbutyric Acid (Fmoc-DL-hPhe-OH)

Executive Summary & Chemical Identity[1][2][3][4]

Fmoc-DL-2-amino-4-phenylbutyric acid (commonly referred to as Fmoc-DL-Homophenylalanine ) is a protected, non-proteinogenic amino acid used primarily in peptidomimetic drug design. Structurally, it is the homolog of phenylalanine with an extra methylene group (

The DL-form (racemic mixture) is frequently employed in early-stage Structure-Activity Relationship (SAR) libraries to simultaneously screen for activity in both stereoisomers or to reduce costs before committing to the expensive synthesis of pure D-isomers.

Chemical Data Table

| Property | Specification |

| Primary Name | Fmoc-DL-2-amino-4-phenylbutyric acid |

| Common Synonym | Fmoc-DL-Homophenylalanine (Fmoc-DL-hPhe-OH) |

| Chemical Formula | |

| Molecular Weight | 401.46 g/mol |

| Parent Amine CAS | 1012-05-1 (DL-Homophenylalanine) |

| Fmoc-L-Isomer CAS | 132684-59-4 (Reference for L-form) |

| Fmoc-DL-Isomer CAS | Not widely assigned (Commercially indexed as derivative of CAS 1012-05-1) |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |

| Appearance | White to off-white powder |

Critical Note on CAS Numbers: Major chemical registries (CAS/SciFinder) often assign specific numbers to the pure L-isomer (132684-59-4) and the D-isomer. The Fmoc-protected racemic (DL) form is frequently sold under the CAS of the parent amino acid (1012-05-1) with the modifier "Fmoc-derivative" or lacks a unique global identifier in public catalogs. Researchers should verify the stereochemistry (L, D, or DL) explicitly on the Certificate of Analysis (CoA).

Structural Synonyms

-

N-(9-Fluorenylmethoxycarbonyl)-DL-homophenylalanine

-

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})-4-phenylbutanoic acid

-

Fmoc-alpha-amino-gamma-phenylbutyric acid

Synthesis Protocol: Fmoc-Protection of DL-Homophenylalanine[7][8]

Because the DL-form is often used for custom library generation and may not be in stock as the pre-protected Fmoc variant, researchers often synthesize it from the inexpensive parent amino acid (DL-Homophenylalanine, CAS 1012-05-1 ).

Reaction Logic

The synthesis utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-OSu is preferred for its milder reactivity, preventing the formation of dipeptides and minimizing racemization (though less relevant for a DL-starting material, it ensures chemical purity).

Reagents Required[9][10]

-

Starting Material: DL-Homophenylalanine (10 mmol)

-

Reagent: Fmoc-OSu (10 mmol)

-

Base: Sodium Bicarbonate (

) or Sodium Carbonate ( -

Solvent: Acetone/Water (1:1 v/v) or Dioxane/Water

-

Acid: 1N HCl (for precipitation)

Step-by-Step Methodology

-

Solubilization: Dissolve 1.79 g (10 mmol) of DL-Homophenylalanine in 25 mL of water containing 1.68 g (20 mmol) of

. Stir until a clear solution is obtained. -

Addition: Dissolve 3.37 g (10 mmol) of Fmoc-OSu in 25 mL of acetone. Add this solution dropwise to the amino acid solution over 20 minutes.

-

Why: Slow addition prevents the precipitation of Fmoc-OSu before it reacts.

-

-

Reaction: Stir the mixture at room temperature (

) for 12–18 hours. Monitor via TLC (System: Chloroform/Methanol/Acetic Acid 90:8:2). -

Workup:

-

Evaporate the acetone under reduced pressure (Rotavap) at

. -

Wash the remaining aqueous solution with diethyl ether (

) to remove unreacted Fmoc-OSu and byproducts (Fmoc-beta-alanine is a possible contaminant if Fmoc-Cl were used, less likely here).

-

-

Precipitation: Cool the aqueous phase to

and slowly acidify to pH 2.0 using 1N HCl. The product, Fmoc-DL-hPhe-OH , will precipitate as a white solid. -

Isolation: Filter the solid, wash with cold water (

) to remove salts, and dry in a vacuum desiccator over

Synthesis Pathway Visualization

Caption: Chemical workflow for the Fmoc-protection of racemic Homophenylalanine.

Applications in Drug Discovery[8][11][12][13]

Racemic Scanning

In early drug discovery, "Racemic Scanning" is a cost-effective strategy. Instead of synthesizing a peptide with pure L-hPhe and then another with pure D-hPhe (which is often

-

Outcome A (Activity Lost): The receptor is highly stereoselective; the "wrong" isomer interferes.

-

Outcome B (Activity Retained/Halved): The receptor tolerates the substitution, or the D-isomer is the active component.

-

Next Step: If Outcome B is observed, the pure enantiomers are then purchased or synthesized to identify the active isomer.

Solid Phase Peptide Synthesis (SPPS)

Fmoc-DL-hPhe-OH is compatible with standard Fmoc SPPS protocols.

-

Activation: HBTU/DIPEA or DIC/Oxyma.

-

Coupling Time: Standard amino acids require 30–60 mins; hPhe is sterically bulkier than Alanine but less than Valine. A 60-minute double coupling is recommended to ensure complete reaction.

Decision Logic for Researchers

Caption: Strategic decision tree for selecting between Chiral (L/D) and Racemic (DL) Homophenylalanine.

Analytical Quality Control

When working with Fmoc-DL-hPhe-OH, verifying the racemic nature (1:1 ratio) is critical if the material was sourced from a non-standard supplier.

Chiral HPLC Method

To distinguish the L and D isomers of the Fmoc-derivative:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV at 254 nm (Fmoc absorption).

-

Expected Result: Two distinct peaks with approximately equal integration areas (Area% ~50:50).

NMR Validation

-

1H NMR (DMSO-d6): The Fmoc group signals (7.3–7.9 ppm) and the phenyl ring of the side chain (7.1–7.3 ppm) will overlap significantly.

-

Diagnostic Signal: The

-proton (approx 4.0–4.2 ppm) and the

References

difference between Fmoc-homophenylalanine and Fmoc-phenylalanine

Structural Divergence, Synthetic Optimization, and Pharmacological Utility

Executive Summary

For the drug discovery chemist, the choice between Fmoc-Phenylalanine (Fmoc-Phe-OH) and its homolog, Fmoc-Homophenylalanine (Fmoc-hPhe-OH) , is rarely about simple substitution. It is a strategic decision regarding conformational space and metabolic stability.

While Fmoc-Phe-OH is a canonical "workhorse" residue providing aromatic interactions, Fmoc-hPhe-OH introduces a critical methylene (

This guide details the physicochemical differences, provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols for the more costly hPhe derivative, and maps their distinct pharmacological roles.

Part 1: Structural & Physicochemical Divergence

The "homo" prefix in homophenylalanine denotes the insertion of a methylene group. This extension changes the side chain from a benzyl group (in Phe) to a phenethyl group (in hPhe).

Comparative Properties Table[1]

| Feature | Fmoc-L-Phenylalanine | Fmoc-L-Homophenylalanine | Impact on Research |

| Abbreviation | Fmoc-Phe-OH | Fmoc-hPhe-OH | N/A |

| Formula | hPhe is +14 Da (methylene) | ||

| Side Chain | Benzyl | Phenethyl | hPhe extends reach by ~1.54 Å |

| LogP (Predicted) | ~4.6 | ~4.9 - 5.1 | hPhe is significantly more lipophilic |

| Conformational | Rigid rotamers ( | Flexible "wobble" | hPhe incurs higher entropic penalty upon binding |

| Proteolytic Risk | High (Chymotrypsin) | Low/Resistant | hPhe extends plasma half-life |

The "Spacer Effect" Visualization

The following diagram illustrates the structural shift and its immediate consequences on receptor binding and enzymatic recognition.

Figure 1: The insertion of the methylene spacer in hPhe alters both binding kinetics (flexibility) and metabolic fate (enzyme recognition).

Part 2: Synthetic Implications in SPPS

As an Application Scientist, I often observe that researchers treat Fmoc-hPhe-OH exactly like Fmoc-Phe-OH. While chemically compatible, the cost differential and hydrophobicity of hPhe dictate a more conservative approach to coupling to ensure high yields without waste.

Solubility and Aggregation

-

Fmoc-Phe-OH: Dissolves rapidly in DMF at 0.5M.

-

Fmoc-hPhe-OH: The increased lipophilicity can lead to slower dissolution or aggregation in high-concentration stocks.

-

Recommendation: Do not exceed 0.3M concentration for hPhe in DMF. If aggregation occurs (cloudiness), add 10% NMP (N-methyl-2-pyrrolidone) or DMSO to the coupling mixture.

-

Coupling Efficiency and Racemization

Fmoc-hPhe is not sterically hindered at the

-

Standard Phe Protocol: HBTU/DIEA (Fast, cheap, effective).

-

Optimized hPhe Protocol: DIC/Oxyma Pure.

-

Why? HBTU/DIEA can cause enantiomerization (racemization) if the base (DIEA) is in excess or the reaction proceeds too long. DIC/Oxyma is a neutral pH activation method that suppresses racemization and is superior for hydrophobic sequences.

-

SPPS Workflow Diagram

Figure 2: Differential activation strategies. hPhe utilizes DIC/Oxyma to minimize racemization risks and maximize coupling yield of the expensive reagent.

Part 3: Pharmacological Impact

The substitution of Phe with hPhe is a classic medicinal chemistry tactic known as homologation .

Proteolytic Stability (The "Chymotrypsin Bypass")

Chymotrypsin is a digestive serine protease that cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Tyr, Trp). It relies on a deep hydrophobic pocket (S1) to bind the aromatic ring, positioning the carbonyl carbon exactly at the catalytic triad.

-

Mechanism of Resistance: In hPhe, the extra methylene group pushes the aromatic ring further into the pocket or forces the backbone to twist. This misalignment prevents the catalytic serine nucleophile from effectively attacking the carbonyl carbon.

-

Application: This stability is crucial for oral peptide drugs or peptidomimetics (e.g., ACE inhibitors) that must survive the GI tract.

ACE Inhibitors

Homophenylalanine is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Ramipril .[1]

-

The hPhe moiety mimics the transition state of the substrate but, due to the structural modification, binds with high affinity without being cleaved, effectively inhibiting the enzyme responsible for regulating blood pressure.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Coupling of Fmoc-hPhe-OH

Use this protocol to ensure >99% coupling efficiency while preserving chiral integrity.

Reagents:

-

Fmoc-hPhe-OH (0.2 M in DMF).

-

DIC (Diisopropylcarbodiimide) (0.5 M in DMF).

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF).

-

Resin (Rink Amide or Wang, 0.1 mmol scale).

Procedure:

-

Resin Swelling: Swell resin in DMF for 20 minutes. Drain.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

-

Activation (Pre-mix):

-

In a separate vial, combine 3.0 equivalents of Fmoc-hPhe-OH with 3.0 equivalents of Oxyma Pure.

-

Add 3.0 equivalents of DIC.

-

Note: Do not let this sit for >5 minutes before adding to resin to avoid polymerization.

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes .

-

Tip: For sequences prone to aggregation, heat to 50°C (microwave) or 60°C (conventional).

-

-

Monitoring: Perform a Kaiser test (qualitative) or micro-cleavage (HPLC) to verify completion.

-

Capping (Optional but Recommended): If unreacted amines persist, cap with Acetic Anhydride/DIEA/DMF.

Protocol B: Solubility Troubleshooting

Use this if Fmoc-hPhe-OH precipitates or gels.

-

Solvent Switch: Replace pure DMF with a mixture of DMF:DMSO (80:20) . The DMSO disrupts intermolecular hydrogen bonding and

stacking of the phenethyl rings. -

Sonication: Sonicate the amino acid solution at 30°C for 5 minutes.

-

Chaotropic Salts: Add 0.1 M LiCl to the coupling buffer to disrupt aggregation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[1] L-Homophenylalanine: Advancing Antitumor Therapies and Cardiovascular Drug Development. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved from [Link]

Sources

Fmoc-DL-Homophenylalanine: Technical Guide to Properties, Synthesis, and Applications

Executive Summary

Fmoc-DL-homophenylalanine (Fmoc-2-amino-4-phenylbutyric acid) is a non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug discovery. As a homolog of phenylalanine with an extended methylene side chain, it serves as a critical tool for probing the spatial requirements of receptor binding pockets and enhancing the proteolytic stability of peptidomimetics.

This guide provides a comprehensive technical analysis of Fmoc-DL-homophenylalanine, distinguishing it from its

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Distinction

It is critical to distinguish Homophenylalanine (Hph) from

-

Homophenylalanine (

-homo): The side chain is extended by one methylene group ( -

-Homophenylalanine: The backbone is extended by one methylene group. The amine is on the

Physicochemical Data Table

The following data aggregates the properties for the racemate (DL) and its pure enantiomers for reference.

| Property | Fmoc-DL-Homophenylalanine | Fmoc-L-Homophenylalanine | Fmoc-D-Homophenylalanine |

| CAS Number | 186320-01-4 | 132684-59-4 | 135944-09-1 |

| Formula | |||

| Mol.[1][2][3][4][5][6] Weight | 401.46 g/mol | 401.46 g/mol | 401.46 g/mol |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | (S)-... | (R)-...[6][7][8] |

| Appearance | White to off-white powder | White powder | White powder |

| Solubility | Soluble in DMF, DMSO, DCM | Soluble in DMF, DMSO | Soluble in DMF, DMSO |

| Melting Point | 142–146 °C (approx) | 142–159 °C | 139–146 °C |

Structural Visualization

The following diagram illustrates the chemical structure and the fragmentation points relevant to mass spectrometry and deprotection.

Figure 1: Functional decomposition of Fmoc-DL-Homophenylalanine showing protection, coupling, and interaction zones.

Synthesis & Purity Considerations

Synthetic Route

Fmoc-DL-homophenylalanine is typically synthesized via the Schotten-Baumann reaction.

-

Starting Material: DL-Homophenylalanine (CAS 1012-05-1).

-

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.

-

Conditions: Aqueous dioxane or acetone with

or -

Purification: Acidification precipitates the product, followed by recrystallization from ethyl acetate/hexane.

The "DL" Factor in Purity

Using the DL-racemate in peptide synthesis introduces stereochemical complexity.

-

Diastereomer Formation: If coupled to a chiral peptide chain (e.g., Resin-AA1-AA2-...), the addition of a DL-amino acid results in two diastereomeric peptides (L-D-L... and L-L-L...) which often have distinct retention times on HPLC.

-

Analytical Utility: This property makes Fmoc-DL-homophenylalanine an excellent standard for developing chiral HPLC methods to check for racemization in L-isomer syntheses.

Applications in Drug Discovery[8][9]

Peptidomimetics & SAR

Homophenylalanine is a "spacer" analog of phenylalanine.

-

Conformational Flexibility: The extra methylene group increases the flexibility of the side chain, allowing the phenyl ring to access hydrophobic pockets that are sterically forbidden to standard Phenylalanine.

-

Proteolytic Stability: Non-natural amino acids like Homophenylalanine are poor substrates for endogenous proteases (e.g., chymotrypsin), extending the plasma half-life of therapeutic peptides.

ACE Inhibitors

Homophenylalanine derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Lisinopril precursors), where the specific steric bulk and hydrophobicity are required for high-affinity binding to the zinc metalloprotease active site.

Experimental Protocols (SPPS)

The following protocols are optimized for standard Fmoc Solid-Phase Peptide Synthesis.

Solubility & Handling

-

Solvent: Dissolve in DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Concentration: Standard coupling concentration is 0.1 M to 0.5 M.

-

Note: The DL-form may have slightly different solubility kinetics than the pure enantiomer due to crystal lattice energy differences; ensure complete dissolution before addition to the resin.

Coupling Protocol (Standard DIC/HOBt)

This protocol assumes a 0.1 mmol scale on Rink Amide resin.

-

Activation:

-

Weigh 0.5 mmol (5 eq) of Fmoc-DL-Homophenylalanine (approx. 201 mg).

-

Dissolve in 2.5 mL of 0.5 M HOBt in DMF.

-

Add 0.5 mmol (5 eq) of DIC (Diisopropylcarbodiimide).

-

Wait 5–10 minutes for the active ester to form.

-

-

Coupling:

-

Add the pre-activated solution to the deprotected resin.

-

Shake/agitate for 60–90 minutes at room temperature.

-

Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using HATU/DIPEA.

-

Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat resin with 20% Piperidine (3 min). Drain.

-

Treat resin with 20% Piperidine (10–12 min). Drain.

-

Wash with DMF (5 x 1 min).

-

Workflow Diagram

Figure 2: Step-by-step SPPS cycle for incorporating Fmoc-DL-Homophenylalanine.

References

-

Sigma-Aldrich. (n.d.). Fmoc-L-homophenylalanine Product Specification. Retrieved from [1]

-

Chem-Impex International. (n.d.). Fmoc-DL-Homophenylalanine Safety Data Sheet. Retrieved from

-

PubChem. (2025).[1][9] Homophenylalanine, DL- Compound Summary. National Library of Medicine. Retrieved from

-

Cymit Quimica. (n.d.). Fmoc-DL-homophenylalanine Safety Data Sheet (CAS 186320-01-4).[5] Retrieved from

-

Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from

Sources

- 1. Fmoc-Homophe-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-2-(Boc-amino)-4-phenylbutyric acid, 98% | Fisher Scientific [fishersci.ca]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Strategic Utilization of Racemic Fmoc-Homophenylalanine in Peptide Library Screening

Executive Summary

Fmoc-Homophenylalanine (Fmoc-Hph-OH) is a critical non-proteinogenic amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.[1] While traditionally employed in its enantiopure forms (L- or D-) to design ACE inhibitors and protease-resistant scaffolds, the strategic use of racemic (DL) Fmoc-Hph-OH offers a powerful, cost-effective method for "Stereochemical Shotgun" screening.

This guide details the methodology for incorporating racemic Fmoc-Hph-OH into Solid-Phase Peptide Synthesis (SPPS) libraries. By leveraging the diastereomeric nature of the resulting peptide mixtures, researchers can simultaneously probe the hydrophobic pocket depth and stereochemical preference of a target receptor without doubling the initial synthesis workload.

Chemical Basis & Rationale[1][2][3]

Structural Significance

Homophenylalanine differs from Phenylalanine by the insertion of a single methylene group (

-

Increased Hydrophobic Volume: It probes deeper into hydrophobic pockets (e.g., S1 sub-sites of proteases).

-

Rotational Freedom: The extra methylene alters the side-chain flexibility, often allowing the phenyl ring to access binding conformations unavailable to standard Phenylalanine.

The "Racemic Advantage" in Screening

Using enantiopure Fmoc-L-Hph-OH and Fmoc-D-Hph-OH requires two separate reaction vessels. Using racemic Fmoc-DL-Hph-OH in a library setting generates a diastereomeric pair at the coupling site.

-

Standard AA: L-Resin + L-Phe

Single L-L Product. -

Racemic Hph: L-Resin + DL-Hph

Mixture of L-L (Homophenylalanine) and L-D (Homophenylalanine) peptides.

Key Technical Insight: Unlike enantiomers, diastereomers have different physical properties , including retention times on standard achiral RP-HPLC columns. This allows for separation and identification post-synthesis without requiring chiral chromatography.

Experimental Protocol: SPPS with Racemic Fmoc-Hph

Materials & Reagents

-

Resin: Rink Amide (0.5-0.7 mmol/g loading) or Wang Resin.

-

Monomer: Fmoc-DL-Homophenylalanine (Racemic).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

Synthesis Cycle (Fmoc Strategy)

| Step | Operation | Reagent/Condition | Duration | Mechanistic Note |

| 1 | Swelling | DCM / DMF | 20 min | Solvation of polymer matrix. |

| 2 | Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of Fmoc group; release of dibenzofulvene. |

| 3 | Wash | DMF (5x) | 1 min ea. | Critical to remove piperidine to prevent premature Fmoc removal of incoming AA. |

| 4 | Coupling | Fmoc-DL-Hph-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) | 45-60 min | Racemic Incorporation. Generates 50:50 diastereomeric mixture on-bead. |

| 5 | Capping | Acetic Anhydride / Pyridine | 10 min | Terminates unreacted chains (truncated sequences). |

| 6 | Cleavage | TFA / TIS / H2O (95:2.5:2.5) | 2-3 hours | Releases peptide and removes side-chain protecting groups. |

Critical Control Point: The "Double-Peak" Phenomenon

Upon cleavage and analysis via RP-HPLC, a peptide sequence containing one racemic residue (e.g., Ac-Ala-Val-DL-Hph-Gly-NH2) will elute as two distinct peaks (the L-isomer and D-isomer).

-

Action: Do not discard "impurity" peaks. Collect both major peaks.

-

Validation: Mass Spectrometry (ESI-MS) will show identical mass (

) for both peaks, confirming they are diastereomers, not deletion sequences.

Strategic Workflow: Deconvolution Logic

The following diagram illustrates the decision matrix when screening a library containing a racemic Hph insertion.

Figure 1: Workflow for integrating racemic Fmoc-Hph into peptide libraries. Note the bifurcation at the deconvolution stage, allowing for either physical separation or chemical resynthesis.

Analytical Validation & Separation

The separation of diastereomers containing Homophenylalanine is governed by the interaction of the side chain with the C18 stationary phase.

HPLC Conditions for Diastereomer Resolution

Because the L- and D- forms of Hph create different 3D conformational footprints, they interact differently with the hydrophobic stationary phase.

-

Column: C18 Reverse Phase (e.g., 5µm, 100Å).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradients (e.g., 0.5% B per minute) are recommended to maximize resolution between the diastereomeric pair.

Identification of Isomers

Without chiral standards, you cannot immediately know which peak is L and which is D.

-

Marfey’s Reagent: Hydrolyze a small aliquot of the peptide and derivatize with Marfey’s reagent (FDAA) to determine the absolute configuration of the amino acid.

-

Coinjection: Synthesize a small standard of the pure L-isomer. Co-inject with the racemic mixture. The peak that increases in height is the L-isomer; the other is the D-isomer.

Case Study Applications

ACE Inhibitor Development

Angiotensin-Converting Enzyme (ACE) inhibitors often rely on a homophenylalanine scaffold (e.g., Enalapril, Benazepril) to mimic the transition state of substrate hydrolysis.[2]

-

Application: In early discovery, a library of Ac-X-Y-Hph-Pro-OH can be synthesized using racemic Hph.

-

Outcome: Screening the racemic mixture identifies sequences that bind the zinc-active site. Deconvolution usually reveals the L-homophenylalanine isomer as the potent binder for natural substrate mimicry, while D-isomers may offer enhanced stability against degradation.

Proteolytic Stability Engineering

Incorporating non-canonical amino acids is a primary strategy to evade proteases.

-

Hypothesis: Replacing Phe with D-Hph will maintain hydrophobic binding while abolishing proteolytic cleavage.

-

Protocol: Scan a bioactive peptide sequence (e.g., an antimicrobial peptide) by replacing each Phe with racemic Hph.

-

Result: If the racemic mixture retains activity but shows increased half-life in serum, the D-isomer is likely responsible for the stability enhancement.

References

-

BenchChem. (2025).[1] Application of Fmoc-β-Homophenylalanine in Drug Discovery and Development. Retrieved from

-

National Institutes of Health (NIH). (2006). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. PubMed Central. Retrieved from [Link]

-

Lasker Foundation. (n.d.). Design of Angiotensin Converting Enzyme Inhibitors. Retrieved from [Link]

-

Xu, G.C., & Ni, Y. (2015).[2] Bioreductive preparation of ACE inhibitors precursor. ResearchGate. Retrieved from [Link]

Sources

Strategic Integration of Fmoc-DL-Homophenylalanine in Peptidomimetic Therapeutics

Topic: Unnatural Amino Acids: Fmoc-DL-Homophenylalanine in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Senior Application Scientists, Medicinal Chemists, and Process Engineers.

Executive Summary

In the landscape of modern peptidomimetics, the incorporation of non-canonical amino acids is a pivotal strategy for overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and limited bioavailability. Fmoc-DL-homophenylalanine (Fmoc-hPhe-OH) represents a critical building block in this domain. As the homolog of phenylalanine with an extended methylene spacer (

This guide provides a rigorous technical framework for utilizing Fmoc-DL-homophenylalanine. While the "DL" designation implies a racemic mixture—often used for cost-effective combinatorial library generation or early-stage diastereomeric scanning—the ultimate goal is the precise modulation of Structure-Activity Relationships (SAR). We explore the physicochemical advantages, Solid-Phase Peptide Synthesis (SPPS) protocols, and the strategic resolution of chirality in drug development.

Chemical Profile & Strategic Utility[1]

The Homologation Effect

The structural distinction between Phenylalanine (Phe) and Homophenylalanine (hPhe) lies in the side-chain length.[1] This single methylene insertion (

| Feature | L-Phenylalanine (Phe) | Fmoc-DL-Homophenylalanine (hPhe) | Drug Discovery Impact |

| Side Chain | Benzyl ( | Phenylethyl ( | Extended Reach: Accesses deeper hydrophobic sub-pockets. |

| Flexibility | Rigid, defined | Increased rotational freedom | Induced Fit: Can adapt to cryptic binding sites. |

| Proteolysis | High susceptibility (Chymotrypsin) | High Resistance | Stability: Unrecognized by standard proteases, extending half-life ( |

| Chirality | Pure L-isomer | Racemic (DL) Mixture | Library Diversity: Generates diastereomeric pairs (L-L-L / L-D-L) in one synthesis. |

Mechanistic Advantages in Binding

The "homo" modification allows the phenyl ring to engage in

Expert Insight: The use of the DL-racemate in initial screening is a tactical choice. By coupling Fmoc-DL-hPhe into a chiral peptide sequence (e.g., L-Ala-L-Val-[DL-hPhe]), you spontaneously generate two diastereomers (L-L-L and L-L-D) which are separable by standard reverse-phase HPLC. This effectively doubles the chemical space explored in a single synthetic pass.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of Fmoc-DL-homophenylalanine using standard Fmoc chemistry. The protocol assumes a Rink Amide or Wang resin backbone.[2]

Materials & Reagents[1][4][5]

-

Building Block: Fmoc-DL-homophenylalanine (CAS: 132684-59-4 for L-isomer reference; DL mix varies).[3]

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma (preferred for reducing racemization of other residues, though hPhe is already racemic).

-

Deprotection: 20% Piperidine in DMF.[2]

-

Solvent: DMF (Peptide grade).

Step-by-Step Coupling Protocol

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes. Drain.

-

-

Fmoc Deprotection (Cycle Start):

-

Add 20% Piperidine/DMF (10 mL/g resin). Agitate for 5 min. Drain.

-

Repeat with fresh Piperidine solution for 15 min. Drain.

-

Wash: DMF (

min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.

-

-

Activation & Coupling:

-

Stoichiometry: Use 3-5 equivalents of Fmoc-DL-hPhe relative to resin loading.

-

Dissolve Fmoc-DL-hPhe and Coupling Reagent (e.g., HBTU) in minimal DMF.

-

Add DIEA (Diisopropylethylamine) (6-10 eq).

-

Reaction: Add activated solution to resin. Agitate for 60–90 minutes at room temperature.

-

Note on DL-Mix: Since you are coupling a racemate, the reaction rates of D- and L- isomers may differ slightly due to the chiral environment of the resin-bound peptide (kinetic resolution). Allow extra time (up to 2 hours) to ensure complete coupling of both isomers.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).

-

Blue beads = Incomplete coupling (Repeat step 3).

-

Colorless beads = Complete coupling.

-

-

Capping (Optional but Recommended):

-

Acetic anhydride/Pyridine in DMF to cap unreacted amines, preventing deletion sequences.

-

Visualization: The SPPS Cycle with DL-hPhe

The following diagram illustrates the synthesis cycle, highlighting the generation of diastereomers upon coupling the racemic building block.

Separation & Characterization Strategy

Since Fmoc-DL-homophenylalanine introduces a chiral center ambiguity, the resulting peptide product will be a mixture. If the preceding peptide chain was pure L, coupling DL-hPhe produces two diastereomers:

-

L-Peptide-L-hPhe

-

L-Peptide-D-hPhe

Chromatographic Resolution

Unlike enantiomers (which require chiral columns), diastereomers possess different physical properties and can typically be separated on standard C18 Reverse-Phase HPLC columns.

-

Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge).

-

Gradient: Shallow gradient (e.g., 0.5% Acetonitrile increase per minute).

-

Validation: Collect fractions and analyze via enzymatic digestion. L-isomers are generally susceptible to specific peptidases, whereas D-isomers are resistant.

Structural Verification[7]

-

NMR: The

protons in hPhe will show distinct splitting patterns compared to Phe. -

Crystallography: As noted in recent studies, hPhe peptides often crystallize with distinct packing due to intermolecular aromatic interactions that are absent in native Phe peptides [1].

Applications in Drug Discovery[1][8][9][10]

Protease Inhibitors (ACE & HIV)

Homophenylalanine is a classic precursor for ACE inhibitors (e.g., Enalapril). In HIV research, phenylalanine derivatives (including hPhe) have been synthesized to target the HIV-1 Capsid protein.[4] The extended side chain allows for "bicyclic" folding or deeper hydrophobic burial, improving antiviral potency [2].

Supramolecular Hydrogels

Fmoc-hPhe derivatives are potent low-molecular-weight gelators (LMWGs). They self-assemble into nanofibrous networks used for drug delivery. The

Viral Fusion Inhibition

Fmoc-L-homophenylalanine has shown direct activity in inhibiting viral replication (SARS-CoV, RSV) by modulating intracellular calcium levels and interfering with membrane ester linkages [4].[5][6]

Visualization: SAR Mechanism

The diagram below compares the binding interaction of Phenylalanine vs. Homophenylalanine in a theoretical hydrophobic pocket.

References

-

Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Source: NIH / PubMed URL:[Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Source: MDPI (Molecules) URL:[Link]

-

New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels. Source: MDPI (Gels) URL:[Link]

Sources

- 1. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc-L-Homophenylalanine 95% | CAS: 132684-59-4 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

A Technical Guide to the Cost Landscape of Chiral and Racemic Fmoc-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of peptide synthesis and drug development, the selection of building blocks is a critical decision with far-reaching implications for research timelines, manufacturing costs, and the ultimate therapeutic efficacy of the final product. Among the myriad of non-canonical amino acids, homophenylalanine, with its extended side chain, offers unique structural properties for modulating peptide conformation and receptor interactions. The choice between the enantiomerically pure Fmoc-L-homophenylalanine and its racemic counterpart, Fmoc-DL-homophenylalanine, is a pivotal one, often dictated by a complex interplay of scientific necessity and economic reality. This in-depth technical guide provides a comprehensive cost comparison and explores the underlying scientific and manufacturing principles that govern the price disparity between these two crucial reagents.

Executive Summary: A Tale of Two Isomers and Their Market Value

At first glance, the significant price difference between Fmoc-L-homophenylalanine and Fmoc-DL-homophenylalanine can be perplexing. The core reason for this disparity lies in the intricate and resource-intensive processes required to isolate a single stereoisomer from a racemic mixture. While the initial synthesis of the racemic DL-homophenylalanine is relatively straightforward and cost-effective, the subsequent separation of the L- and D-enantiomers introduces substantial costs related to specialized reagents, equipment, and labor, coupled with an inherent loss of material. This guide will dissect these factors to provide a clear understanding of the value proposition of each option.

Cost Comparison: A Quantitative Analysis

To provide a tangible understanding of the cost implications, the following table summarizes representative market prices for Fmoc-DL-homophenylalanine and Fmoc-L-homophenylalanine from various chemical suppliers. It is important to note that prices can fluctuate based on supplier, purity, and scale. For the purpose of this comparison, an estimated price for Fmoc-DL-homophenylalanine is included, based on the cost of the unprotected DL-amino acid and typical Fmoc-protection service charges, as direct catalog listings for the Fmoc-protected racemate are less common.

| Compound | Supplier A (per gram) | Supplier B (per gram) | Supplier C (per gram) | Average Price (per gram) |

| Fmoc-L-homophenylalanine | $25.00 | $43.60 | $18.00 | ~$28.87 |

| Fmoc-D-homophenylalanine | ~$25.00 | ~$30.00 | ~$20.00 | ~$25.00 |

| DL-Homophenylalanine (unprotected) | $112.00 (for 1g) | - | - | $112.00 |

| Fmoc-DL-homophenylalanine (Estimated) | ~$130.00 | ~$130.00 | ~$130.00 | ~$130.00 |

Note: The estimated price for Fmoc-DL-homophenylalanine is derived from the cost of the unprotected DL-amino acid and an estimated cost for the Fmoc protection step. The price of unprotected DL-homophenylalanine can vary significantly between suppliers.

As the data illustrates, the enantiomerically pure Fmoc-L-homophenylalanine is significantly more expensive than the unprotected racemic mixture. The estimated cost of Fmoc-DL-homophenylalanine, while not as readily available, is also expected to be considerably higher than its unprotected counterpart due to the added synthesis step. The key takeaway is the substantial premium associated with chiral purity.

The Science Behind the Cost: From Racemate to Enantiopure

The cost differential is not arbitrary; it is a direct reflection of the chemical and technical challenges inherent in producing enantiomerically pure compounds. The following sections delve into the causality behind these manufacturing complexities.

Synthesis of the Racemic Precursor: A Straightforward Path

The industrial synthesis of DL-homophenylalanine, the starting material for both products, is a relatively economical process. A common synthetic route involves the Strecker synthesis or similar methodologies, which are well-established, high-yielding, and utilize readily available and inexpensive starting materials. As these methods do not employ chiral catalysts or auxiliaries, they inherently produce a 50:50 mixture of the L- and D-enantiomers—the racemic mixture.

Caption: Workflow for the synthesis of racemic DL-homophenylalanine.

The Crucial Step: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, is the primary cost driver. This step is fundamentally inefficient as the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being the "unwanted" enantiomer. While racemization and recycling of the undesired enantiomer are possible, they add further complexity and cost to the process.

Several methods are employed for industrial-scale chiral resolution, each with its own set of economic and technical considerations:

-

Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. This method, while effective, can be labor-intensive, require large volumes of solvents, and the resolving agents themselves can be expensive.

-

Enzymatic Resolution: This highly selective method utilizes enzymes, such as aminoacylases or lipases, that preferentially act on one enantiomer in the racemic mixture. For instance, an N-acyl-DL-homophenylalanine derivative can be treated with an L-aminoacylase, which will only hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. The free L-amino acid can then be separated from the acylated D-enantiomer based on differences in their physicochemical properties. While offering high selectivity and milder reaction conditions, enzymatic resolution requires the cost of the enzyme, specific reaction conditions (pH, temperature), and downstream processing to separate the product from the enzyme and unreacted substrate.

Caption: Overview of industrial chiral resolution methods for DL-homophenylalanine.

-

Chiral Chromatography: This technique involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation. While highly effective for analytical purposes, preparative-scale chiral chromatography can be very expensive due to the high cost of the CSP and the large volumes of solvent required.

The Final Step: Fmoc Protection

Whether starting with the racemic mixture or the resolved L-enantiomer, the final step is the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino terminus. This is a standard procedure in peptide synthesis, typically involving the reaction of the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. While a routine step, it adds to the overall cost through the consumption of reagents, solvents, and the need for purification of the final product.

The Impact of Chirality in Drug Development: A Justification for the Premium

The significant investment in producing enantiomerically pure Fmoc-L-homophenylalanine is driven by the critical role of stereochemistry in pharmacology. Biological systems, including receptors, enzymes, and ion channels, are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.

-

Improved Therapeutic Index: By using a single, active enantiomer, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of a drug can be significantly improved.

-

Simplified Pharmacokinetics: The two enantiomers of a drug can be metabolized at different rates, leading to complex pharmacokinetic profiles for the racemic mixture. Using a single enantiomer simplifies the drug's absorption, distribution, metabolism, and excretion (ADME) profile, making its behavior in the body more predictable.

-

Regulatory Scrutiny: Regulatory agencies, such as the FDA and EMA, now require thorough investigation of the pharmacological and toxicological properties of individual enantiomers for new chiral drugs. This has created a strong preference for the development of single-enantiomer drugs over racemates.

Experimental Protocols: A Glimpse into the Manufacturing Process

To provide a practical understanding of the processes discussed, the following are representative, high-level protocols for the key steps in the production of Fmoc-L-homophenylalanine.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Homophenylalanine

This protocol is a generalized procedure based on established methods for the enzymatic resolution of racemic amino acids.

Materials:

-

N-Acetyl-DL-homophenylalanine

-

L-aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or other suitable base for pH adjustment

-

Hydrochloric acid for pH adjustment

-

Deionized water

-

Ion-exchange resin

Procedure:

-

Dissolution: Dissolve N-Acetyl-DL-homophenylalanine in deionized water. Adjust the pH to the optimal range for the L-aminoacylase (typically pH 7.0-8.0) with a dilute solution of lithium hydroxide.

-

Enzymatic Reaction: Add the L-aminoacylase to the solution and incubate at the optimal temperature (e.g., 37°C) with gentle stirring. Monitor the progress of the reaction by measuring the release of the free L-homophenylalanine.

-

Enzyme Deactivation: Once the reaction is complete (typically when 50% of the racemate has been hydrolyzed), deactivate the enzyme by heating the solution or by adjusting the pH to an inactivating level.

-

Separation: Acidify the solution with hydrochloric acid to precipitate the unreacted N-Acetyl-D-homophenylalanine, which is less soluble at low pH. Filter to separate the solid N-Acetyl-D-homophenylalanine.

-

Purification of L-Homophenylalanine: The filtrate containing the L-homophenylalanine can be further purified using ion-exchange chromatography to remove any remaining impurities and salts.

-

Isolation: The purified L-homophenylalanine is isolated by crystallization or lyophilization.

Protocol: Fmoc Protection of L-Homophenylalanine

This is a standard procedure for the N-terminal protection of an amino acid with the Fmoc group.

Materials:

-

L-Homophenylalanine

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate or other suitable base

-

Dioxane or a similar organic solvent

-

Water

-

Ethyl acetate

-

Hexane

-

Dilute hydrochloric acid

Procedure:

-

Dissolution: Dissolve L-homophenylalanine in a mixture of dioxane and water. Add sodium bicarbonate to create a basic solution.

-

Reaction: Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring. Allow the reaction to proceed at room temperature for several hours.

-

Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

-

Extraction: Extract the Fmoc-L-homophenylalanine into ethyl acetate. Wash the organic layer with water and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-L-homophenylalanine.

Conclusion: A Strategic Choice for Drug Development

The substantial cost premium of Fmoc-L-homophenylalanine over its racemic precursor is a direct consequence of the intricate and resource-intensive process of chiral resolution. While the initial synthesis of the racemic mixture is economically favorable, the isolation of the biologically active L-enantiomer is a critical and value-adding step in the context of modern drug development. For researchers and drug development professionals, the choice between the two is a strategic one. For early-stage discovery and screening where cost is a primary concern and the stereochemical requirements are not yet defined, the racemic mixture may be a viable starting point. However, for lead optimization, preclinical, and clinical development, the use of the enantiomerically pure Fmoc-L-homophenylalanine is almost always a necessity to ensure a well-defined pharmacological profile, a favorable therapeutic index, and a smoother path through the regulatory landscape. Ultimately, the higher price of the enantiopure compound reflects its enhanced value and the scientific rigor required for its production, making it a sound investment in the development of safer and more effective peptide-based therapeutics.

References

-

Anaspec. Fmoc-L-homophenylalanine - 5 g. [Link]

-

Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Google P

- Soriano-Maldonado, P., et al. (2014). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied Microbiology and Biotechnology, 98(24), 9957–9967.

- O'Donnell, M. J. (Ed.). (2001). Catalytic Asymmetric Synthesis. Wiley-VCH.

- Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V. Preparation of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. *

Navigating the Challenge of Steric Hindrance in Peptide Synthesis: A Technical Guide to Fmoc-DL-Homophenylalanine Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery and development, offering novel therapeutic properties. Among these, homophenylalanine, a homologue of phenylalanine, provides unique structural characteristics. However, its bulky side chain presents a significant challenge in peptide synthesis, namely steric hindrance during the crucial peptide coupling step. This in-depth technical guide provides a comprehensive overview of the issues surrounding the use of Fmoc-DL-homophenylalanine in solid-phase peptide synthesis (SPPS). It delves into the mechanistic basis of steric hindrance and offers field-proven strategies and detailed protocols to overcome these challenges, ensuring high coupling efficiency and peptide purity.

Introduction: The Double-Edged Sword of Bulky Side Chains

Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, has revolutionized the production of peptides for research and therapeutic applications.[1][2] The versatility of this method allows for the incorporation of a vast array of non-proteinogenic amino acids, such as DL-homophenylalanine, to modulate the pharmacological properties of peptides.[3] Homophenylalanine, with its additional methylene group in the side chain compared to phenylalanine, can introduce beneficial conformational constraints and enhance metabolic stability.

However, the very feature that makes homophenylalanine attractive—its bulky phenylethyl side chain—is also the source of a significant synthetic hurdle: steric hindrance.[4] This phenomenon can dramatically slow down or even prevent the formation of the amide bond between the incoming Fmoc-DL-homophenylalanine and the N-terminus of the growing peptide chain on the solid support.[5][6] The consequences of incomplete coupling are severe, leading to the accumulation of deletion sequences that are often difficult to separate from the target peptide, ultimately compromising yield and purity.[6]

This guide will dissect the problem of steric hindrance associated with Fmoc-DL-homophenylalanine and provide a detailed roadmap for its successful incorporation into peptide sequences.

The Mechanism of Steric Hindrance in Peptide Coupling

Peptide bond formation is a nucleophilic acyl substitution reaction.[7] In SPPS, the carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid of the resin-bound peptide.

The bulky side chain of homophenylalanine can impede this process in two primary ways:

-

Shielding the Activated Carboxyl Group: The phenylethyl group can physically block the approach of the resin-bound amine to the activated carboxyl group of the Fmoc-DL-homophenylalanine, slowing down the rate of reaction.

-

Restricting Conformational Freedom: The steric bulk can limit the rotational freedom of both the incoming amino acid and the growing peptide chain, making it difficult for the reactive centers to achieve the optimal orientation for bond formation.

These steric clashes are particularly pronounced when the N-terminal amino acid on the resin is also sterically demanding or when the peptide sequence is prone to aggregation.[5][8]

Visualizing the Challenge: Steric Hindrance at the Molecular Level

Caption: Steric hindrance from the bulky homophenylalanine side chain impeding nucleophilic attack.

Strategies for Overcoming Steric Hindrance

Successfully incorporating sterically hindered amino acids like Fmoc-DL-homophenylalanine requires a multi-faceted approach that addresses both the activation of the amino acid and the reaction conditions.

The Critical Role of Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for driving the coupling of sterically hindered residues to completion.[4][7] More potent activating reagents are necessary to generate a highly reactive intermediate that can overcome the steric barrier.

3.1.1. Uronium/Aminium and Phosphonium Salts

These classes of reagents are the workhorses for difficult couplings.[4][9] They react with the Fmoc-amino acid in the presence of a base to form highly reactive activated esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently recommended for its high efficiency in overcoming steric hindrance.[4][10] It forms a highly reactive OAt-ester.

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.[9]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable to HATU but with an improved safety profile as it does not rely on potentially explosive HOBt or HOAt derivatives.[7][10]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Potent phosphonium salt-based reagents that demonstrate high reactivity in hindered couplings.[10][11]

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium/Aminium | Highly efficient for sterically hindered couplings.[4][10] |

| HBTU | Uronium/Aminium | Widely used and effective.[9] |

| COMU | Uronium/Aminium | High efficiency with an improved safety profile.[7][10] |

| PyBOP/PyAOP | Phosphonium | High reactivity, excellent for hindered couplings.[10][11] |

Optimizing Reaction Conditions

Beyond the choice of coupling reagent, several other parameters can be adjusted to favor complete coupling.

-

Double Coupling: A straightforward and often effective strategy is to simply repeat the coupling step. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated Fmoc-DL-homophenylalanine is added.

-

Increased Equivalents and Concentration: Using a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagent can help drive the reaction to completion by increasing the concentration of the activated species.

-

Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[10] Microwave-assisted peptide synthesis is particularly effective in this regard for difficult couplings.[10]

-

Extended Reaction Times: For sluggish, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[10]

-

Solvent Choice: The choice of solvent can impact resin swelling and peptide chain solvation. While DMF is the standard, for "difficult sequences" prone to aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP (the "magic mixture") can be beneficial.[12]

Experimental Protocols

The following protocols provide a starting point for the successful incorporation of Fmoc-DL-homophenylalanine. Optimization may be required based on the specific peptide sequence and solid support.

General Fmoc-SPPS Deprotection and Coupling Cycle

Caption: A typical Fmoc-SPPS cycle for incorporating a new amino acid.

Protocol for Coupling Fmoc-DL-homophenylalanine using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-DL-homophenylalanine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[10]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

-

Activation of Fmoc-DL-homophenylalanine:

-

In a separate vial, dissolve Fmoc-DL-homophenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

-

Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[10]

-

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[10] Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight or the temperature can be raised to 40°C.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates complete coupling.

-

Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove excess reagents and byproducts.[10]

-

(Optional) Double Coupling: If the monitoring test in step 6 is positive, repeat steps 4-7.

-

Proceed to the next cycle: After a final wash, the resin is ready for the deprotection of the newly added Fmoc-DL-homophenylalanine and the coupling of the subsequent amino acid.

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenges can arise.

-

Aggregation: If the peptide sequence is highly hydrophobic, aggregation on the resin can become a major issue, further exacerbating steric hindrance.[2][8] The use of "magic mixtures" of solvents or the incorporation of pseudoproline dipeptides can help to disrupt secondary structure formation.[2][12]

-

Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the use of highly activating reagents and elevated temperatures can increase the risk of racemization. It is crucial to minimize the pre-activation time and avoid excessive amounts of base. Additives like OxymaPure can help suppress racemization.[4]

Conclusion

The incorporation of Fmoc-DL-homophenylalanine presents a tangible steric challenge in SPPS. However, by understanding the underlying principles of steric hindrance and employing a rational approach to the selection of coupling reagents and the optimization of reaction conditions, these difficulties can be effectively overcome. The use of potent activating agents like HATU or COMU, combined with strategies such as double coupling, elevated temperatures, and extended reaction times, provides a robust toolkit for researchers. This enables the successful synthesis of peptides containing homophenylalanine and other sterically demanding residues, thereby expanding the landscape of peptide-based therapeutics and research tools.

References

-

Wobble-base. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4744–4750.

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Aldehydes. Synform, 2022(10), A165-A168.

- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249.

-

Asad, S. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Ufimtsev, A. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 951630.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. 肽偶联剂选择指南 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Hydrophobicity and Structural Dynamics of Homophenylalanine vs. Phenylalanine in Peptidomimetics

Executive Summary

In the rational design of peptidomimetics, the substitution of Phenylalanine (Phe) with Homophenylalanine (Hph) represents a strategic "methylene shuffle" that profoundly alters the physicochemical landscape of a bioactive molecule. This guide provides a technical analysis of the hydrophobicity differentials between these two residues. By inserting a single methylene unit (

Molecular Architecture & Physicochemical Profile[1]

The fundamental distinction between Phenylalanine and Homophenylalanine lies in the side-chain linker length. While Phe possesses a benzyl side chain attached to the

Structural Comparison

| Feature | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) |

| Side Chain | Benzyl ( | Phenethyl ( |

| Formula | ||

| MW ( g/mol ) | 165.19 | 179.22 |

| Side Chain Length | ~3.8 Å (to ring center) | ~5.1 Å (to ring center) |

| Conformational Freedom | Restricted ( | Enhanced ( |

The "Methylene Effect" on Hydrophobicity

The addition of a methylene group typically contributes approximately +0.5 to the LogP (partition coefficient) of a molecule.

-

Phe LogP: ~1.38 (experimental consensus).

-

Hph LogP (Estimated): ~1.90 – 2.00.

This increase significantly impacts the solvation energy of the peptide, driving the residue to bury itself deeper into hydrophobic pockets of target proteins (e.g., ACE, HIV Capsid) or the lipid bilayer.

Quantitative Hydrophobicity Analysis[3]

RP-HPLC Retention Data

Reversed-Phase HPLC (RP-HPLC) serves as the standard experimental proxy for hydrophobicity. Data from peptide analog series confirms that Hph consistently elutes later than Phe, indicating stronger interaction with the C18 stationary phase.

Case Study: Retention Shift in Ac-(XKXE)2-NH2 Peptides Source: Derived from comparative studies on amphipathic peptides.

| Analog Residue (X) | Retention Time ( | Relative Hydrophobicity Shift |

| Phenylalanine (Phe) | 12.50 min | Baseline |

| Tryptophan (Trp) | 12.83 min | +0.33 min |

| Homophenylalanine (Hph) | 13.58 min | +1.08 min |

| 1-Naphthylalanine (1-Nal) | 14.32 min | +1.82 min |

Key Insight: Hph is distinctively more hydrophobic than both Phe and Trp. In direct comparisons using standard gradients (e.g., 5-95% ACN), Hph analogs often display a retention shift of +1.0 to +3.0 minutes relative to their Phe counterparts, depending on the gradient slope.

Visualization: The Hydrophobicity Hierarchy

Figure 1: Comparative hydrophobicity scale of aromatic residues. Hph occupies a unique niche: more hydrophobic than Trp due to the lack of indole nitrogen hydrogen bonding, yet less bulky than the fused ring system of Nal.

Functional Implications in Drug Design

Potency & Binding Affinity

The "sweep volume" of Hph is larger than Phe. In drug design (e.g., ACE inhibitors like Enalapril), this allows the phenyl ring to reach deeper into hydrophobic pockets or adjust its orientation to maximize

Proteolytic Stability

Hph is a non-proteinogenic (unnatural) amino acid. Endogenous proteases (trypsin, chymotrypsin) have evolved to recognize specific geometries of natural amino acids.

-

Mechanism: The extra methylene group alters the distance between the scissile bond and the aromatic recognition element.

-

Result: Peptides containing Hph often exhibit significantly extended half-lives (

) in plasma compared to Phe-analogs.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Hph-Peptides

Objective: Efficient incorporation of Fmoc-L-Hph-OH into a peptide sequence.

Reagents:

-

Resin: Rink Amide MBHA (loading 0.5 mmol/g).

-

Amino Acid: Fmoc-L-Homophenylalanine (Fmoc-Hph-OH).

-

Coupling Agents: DIC/Oxyma or HATU/DIEA.

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (Critical):

-

Note: Hph is slightly more bulky/hydrophobic than Phe. Pre-activation is recommended to prevent aggregation.

-

Mix Fmoc-Hph-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Allow to activate for 30-60 seconds (color change to yellow).

-

-

Coupling:

-

Add activated solution to resin.

-

Reaction Time: 60 minutes at room temperature.

-

Quality Control: Perform Kaiser Test. If slightly blue, perform a double coupling (repeat step 3-4 with fresh reagents).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Hydrophobicity Assessment via RP-HPLC

Objective: Quantify the hydrophobicity shift of the Hph-analog.

Instrument: Agilent 1200 or equivalent RP-HPLC system. Column: C18 Analytical Column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Method Parameters:

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection hold |

| 20.0 | 65 | Linear Gradient |

| 22.0 | 95 | Wash |

| 25.0 | 5 | Re-equilibration |

Data Analysis:

-